![molecular formula C11H10BrN3O B5709010 1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Overview
Description
1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE belongs to the class of triazole compounds and is widely used in medicinal chemistry for the development of new drugs.
Scientific Research Applications
Synthesis and Derivatives
- Selective Synthesis : 1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be selectively synthesized. Optimal conditions for bromination of similar compounds have been found, leading to derivatives like 2-bromo-1-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone (Golobokova, Proidakov, & Kizhnyaev, 2020).
- Synthesis and Transformations : The compound and its derivatives have been synthesized by cycloaddition of arylazides to acetylacetone. These derivatives undergo transformations, forming various biologically active compounds (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Corrosion Inhibition
- As a Corrosion Inhibitor : This compound has been studied as a corrosion inhibitor for mild steel in corrosive environments, such as hydrochloric acid. It exhibited high inhibition efficiency, which increased with concentration and decreased with temperature (Jawad et al., 2020).
Antimicrobial Activity
- Antimicrobial Derivatives : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, indicating potential applications in this area (Holla et al., 2005).
Biological Activity
- Potential in Drug Discovery : Derivatives of 1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone are considered promising building blocks for drug discovery due to their versatile biological activities (Pokhodylo, Savka, & Obushak, 2021).
Heme Oxygenase Inhibition
- Inhibition of Heme Oxygenases : Some derivatives have been designed as inhibitors of heme oxygenases, which have potential therapeutic applications (Roman et al., 2010).
properties
IUPAC Name |
1-[1-(4-bromophenyl)-5-methyltriazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-9(12)4-6-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHWWBVKWXZQOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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